

Spectroscopic Profile of 4-Iodobenzoyl Chloride: A Technical Guide

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Compound of Interest

Compound Name: 4-Iodobenzoyl chloride

Cat. No.: B154574

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This technical guide provides a comprehensive overview of the spectroscopic data for **4-iodobenzoyl chloride** (CAS No. 1711-02-0), a key reagent and building block in organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for data acquisition. This information is crucial for the unambiguous identification, purity assessment, and structural elucidation of this compound in research and development settings.

Spectroscopic Data Summary

The empirical formula for **4-iodobenzoyl chloride** is C_7H_4ClIO , with a molecular weight of 266.46 g/mol [1]. The spectroscopic data presented below provides a detailed fingerprint of the molecule's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Due to the para-substitution on the benzene ring, the proton and carbon environments are simplified, leading to a characteristic spectral pattern.

1H NMR (Proton NMR) Data

The 1H NMR spectrum of **4-iodobenzoyl chloride** is characterized by two distinct signals in the aromatic region, corresponding to the two sets of chemically non-equivalent protons on the

benzene ring.

Chemical Shift (δ) ppm	Multiplicity	Integration	Coupling Constant (J) Hz	Assignment
~7.90	Doublet	2H	~8.5	Protons ortho to the carbonyl group (H-2, H-6)
~7.70	Doublet	2H	~8.5	Protons ortho to the iodine atom (H-3, H-5)

¹³C NMR (Carbon-13 NMR) Data

The proton-decoupled ¹³C NMR spectrum of **4-iodobenzoyl chloride** displays four signals for the aromatic carbons and one for the carbonyl carbon.

Chemical Shift (δ) ppm	Assignment
~168	C=O (Carbonyl)
~138	C-3, C-5
~133	C-1
~131	C-2, C-6
~100	C-4 (Carbon attached to Iodine)

Infrared (IR) Spectroscopy

The IR spectrum of **4-iodobenzoyl chloride** exhibits characteristic absorption bands that confirm the presence of key functional groups.

Wavenumber (cm ⁻¹)	Intensity	Functional Group Assignment
~1770	Strong	C=O stretch (acid chloride)
~1580	Medium	C=C stretch (aromatic ring)
~1200	Strong	C-O stretch
~830	Strong	C-H out-of-plane bend (para-disubstituted)
~500	Medium	C-I stretch

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) of **4-Iodobenzoyl chloride** results in a distinct fragmentation pattern that can be used for its identification. The NIST WebBook and PubChem confirm the availability of mass spectral data for this compound.[\[2\]](#)[\[3\]](#)

m/z Ratio	Relative Intensity (%)	Assignment
266/268	Major	[M] ⁺ , Molecular ion (presence of Cl isotope)
231	100 (Base Peak)	[M-Cl] ⁺ , Loss of chlorine radical
104	Major	[C ₇ H ₄ O] ⁺ , Iodobenzoyl cation fragment
76	Major	[C ₆ H ₄] ⁺ , Benzyne fragment

Experimental Protocols

The following are general methodologies for acquiring the spectroscopic data presented above. Specific instrument parameters may vary.

NMR Spectroscopy

A solution of **4-iodobenzoyl chloride** (typically 5-10 mg for ^1H NMR and 20-50 mg for ^{13}C NMR) is prepared in a deuterated solvent such as chloroform-d (CDCl_3) or dimethyl sulfoxide- d_6 (DMSO-d_6). A small amount of tetramethylsilane (TMS) is often added as an internal standard ($\delta = 0.00$ ppm). The spectrum is recorded on a high-resolution NMR spectrometer (e.g., 300 MHz or higher). For ^{13}C NMR, proton decoupling is typically used to simplify the spectrum.

Infrared (IR) Spectroscopy

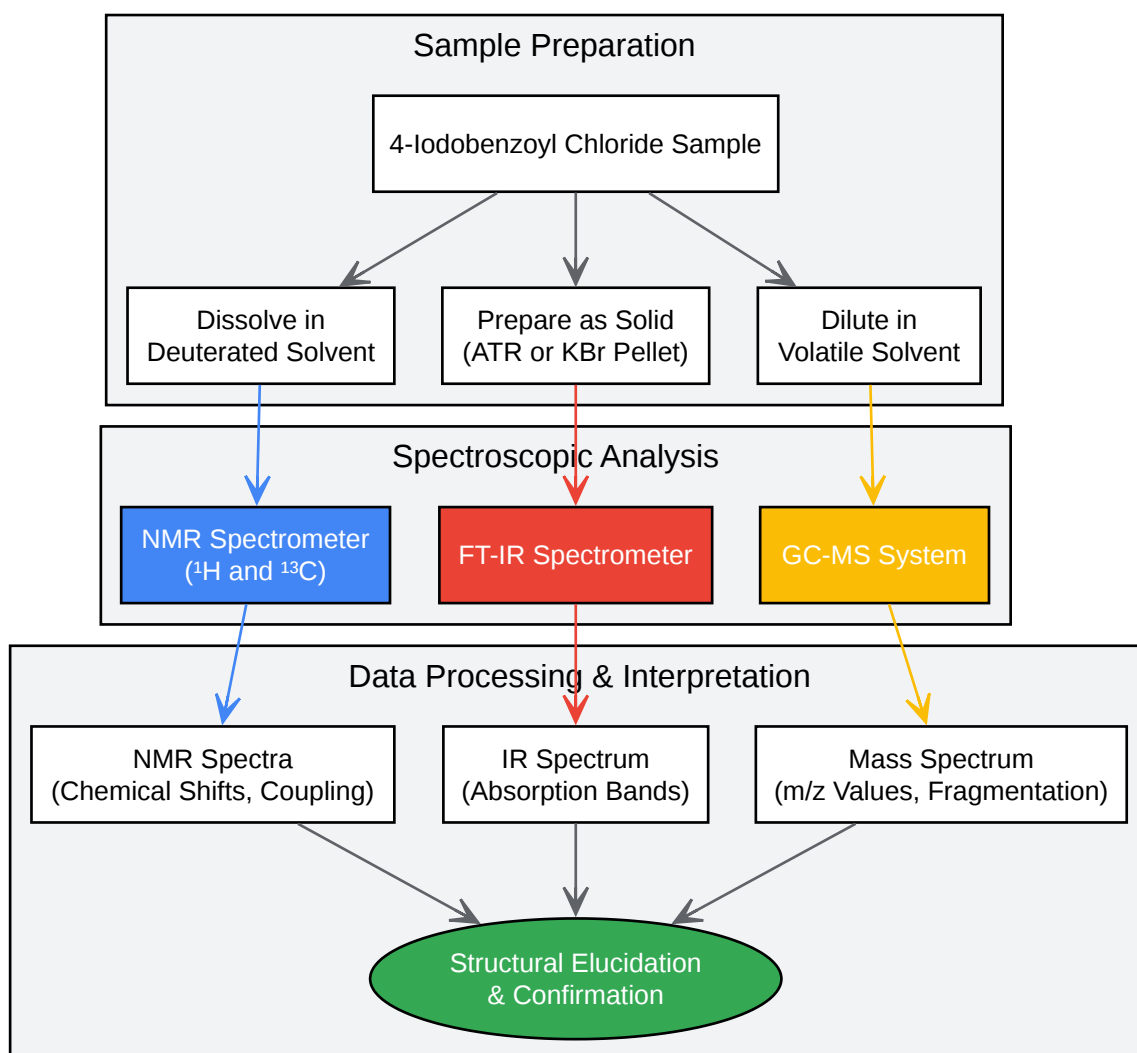
For solid samples like **4-iodobenzoyl chloride**, the Attenuated Total Reflectance (ATR) technique is commonly employed. A small amount of the solid is placed directly on the ATR crystal, and pressure is applied to ensure good contact. The IR spectrum is then recorded. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin, transparent disk.

Mass Spectrometry (MS)

For Gas Chromatography-Mass Spectrometry (GC-MS) analysis, a dilute solution of **4-iodobenzoyl chloride** in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) is injected into the GC system. The compound is separated from other components on a capillary column and then introduced into the mass spectrometer. Electron ionization (EI) at 70 eV is a common method for generating the mass spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **4-iodobenzoyl chloride**.



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Caption: General workflow for spectroscopic analysis of **4-iodobenzoyl chloride**.

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References

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- 2. Benzoyl chloride, 4-iodo- [webbook.nist.gov]
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